4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate
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Overview
Description
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then reacted with methoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzaldehyde: Shares the bromine and aromatic structure but differs in functional groups.
2-Chloro-4-methoxyphenyl benzoate: Similar in having chlorine and methoxy groups but lacks the bromine atom.
Uniqueness
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE is unique due to its combination of bromine, chlorine, and methoxy groups, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-METHOXYBENZOATE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20BrClN2O6 |
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Molecular Weight |
547.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C24H20BrClN2O6/c1-31-18-5-3-4-16(11-18)24(30)34-21-8-6-15(10-22(21)32-2)13-27-28-23(29)14-33-20-9-7-17(26)12-19(20)25/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+ |
InChI Key |
YHLCUNYZSVWYSX-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br)OC |
Origin of Product |
United States |
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